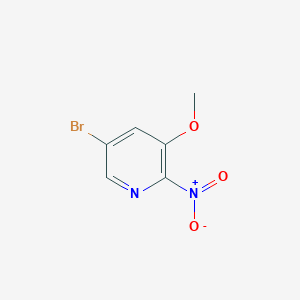

5-Bromo-3-methoxy-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFTDPHNVYMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355858 | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-26-9 | |

| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-3-methoxy-2-nitropyridine from 5-bromo-2-chloro-3-nitropyridine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Bromo-3-methoxy-2-nitropyridine from 5-bromo-2-chloro-3-nitropyridine. This key transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of 5-bromo-2-chloro-3-nitropyridine is displaced by a methoxy group from sodium methoxide. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile in the presence of a sodium base.

Experimental Protocols

The following protocols are a synthesis of established methods for the preparation of this compound.

Protocol 1: Using Sodium Methoxide Solution

This protocol utilizes a commercially available solution of sodium methoxide in methanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL).[1] Cool the solution to 0°C using an ice bath.[1]

-

Reagent Addition: To the stirred solution, add a 25% w/w solution of sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.[1] An additional portion of methanol (20 mL) can be used to ensure complete transfer.[1]

-

Reaction Progression: Stir the reaction mixture at 0°C for 1 hour.[1] Afterwards, allow the mixture to warm to room temperature and continue stirring for an additional 16 to 18 hours.[1]

-

Work-up and Isolation: Concentrate the reaction mixture to approximately half its original volume under reduced pressure.[1] Pour the concentrated mixture into ice water (approximately 500 mL) to precipitate the product.[1]

-

Purification: Collect the resulting precipitate by filtration. Wash the solid with cold deionized water (2 x 50 mL) and dry it under vacuum or using an infrared lamp to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[1]

Protocol 2: In-situ Generation of Sodium Methoxide

This protocol involves the preparation of sodium methoxide from sodium metal and methanol immediately prior to the reaction.

-

Preparation of Sodium Methoxide: In a separate flask, carefully add sodium metal (2.90 g, 126.4 mmol) in batches to cooled methanol (50.0 mL).[1] Stir the mixture until all the sodium has dissolved, allowing it to slowly warm to room temperature.[1]

-

Reaction Setup: Suspend 2-chloro-3-nitro-5-bromopyridine (10.0 g, 42.12 mmol) in methanol (100 mL) in a separate reaction flask and cool the suspension to 0°C.[1]

-

Reagent Addition: Add the freshly prepared sodium methoxide solution to the suspension of the starting material at 0°C.[1]

-

Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 16 hours.[1]

-

Work-up and Isolation: Upon completion of the reaction, concentrate the mixture to a volume of about 80 mL.[1] Quench the reaction by adding deionized water (100 mL) to precipitate the product.[1]

-

Purification: Collect the precipitate by filtration, wash with deionized water (2 x 50 mL), and dry under an infrared lamp to obtain the final product.[1]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Analytical Data (m/z) |

| 5-bromo-2-chloro-3-nitropyridine | 67443-38-3[2] | C₅H₂BrClN₂O₂[2] | 237.44[2] | N/A | N/A |

| Sodium Methoxide | 124-41-4 | CH₃NaO | 54.02 | N/A | N/A |

| This compound | 152684-30-5[1] | C₆H₅BrN₂O₃[1] | 233.02[1] | 98%[1] | [M+H]⁺ = 233.0, 233.2[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Methoxide Substitution on 5-bromo-2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism governing the substitution of a methoxide group onto the 5-bromo-2-chloro-3-nitropyridine scaffold. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines the underlying principles of the reaction, detailed experimental protocols, and quantitative data, presented in a clear and accessible format.

Core Reaction and Regioselectivity

The reaction is the nucleophilic aromatic substitution (SNAr) of a methoxide ion on 5-bromo-2-chloro-3-nitropyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂).[1]

The primary question in this reaction is one of regioselectivity: which of the two halogen substituents, the chloro group at the C2 position or the bromo group at the C5 position, is displaced by the incoming methoxide nucleophile?

The substitution overwhelmingly occurs at the C2 position , leading to the formation of 5-bromo-2-methoxy-3-nitropyridine. This selectivity is governed by two key factors:

-

Activation by the Nitro Group: The nitro group at the C3 position strongly activates the adjacent C2 and C4 positions towards nucleophilic attack through its electron-withdrawing resonance and inductive effects. The C2 position is directly ortho to the nitro group, making it a highly electrophilic center.[2]

-

Leaving Group Ability in SNAr Reactions: In the context of nucleophilic aromatic substitution, the一般的なleaving group ability of halogens is the reverse of that observed in SN1 and SN2 reactions. For SNAr, the more electronegative halogen is typically the better leaving group. Consequently, the chloro group is a better leaving group than the bromo group in this specific reaction.[3]

Reaction Mechanism

The substitution of methoxide on 5-bromo-2-chloro-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This initial attack is the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate, the Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization to this intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the chloride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the final product, 5-bromo-2-methoxy-3-nitropyridine.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the stepwise mechanism of the methoxide substitution on 5-bromo-2-chloro-3-nitropyridine.

Experimental Protocols

The synthesis of 5-bromo-2-methoxy-3-nitropyridine is typically carried out under mild conditions, with high yields. Below are detailed experimental protocols adapted from established literature procedures.

Protocol 1: Using Sodium Methoxide Solution

Materials:

-

5-bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Ice water

Procedure:

-

A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is prepared in a suitable reaction vessel and cooled to 0°C with an ice bath.

-

To the stirred solution, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) and additional methanol (20 mL) is added dropwise over a period of 10 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 18 hours.

-

The reaction mixture is concentrated under reduced pressure to approximately half its original volume.

-

The concentrated mixture is then poured into ice water (~500 mL) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

Protocol 2: In situ Generation of Sodium Methoxide

Materials:

-

Sodium metal

-

Methanol

-

5-bromo-2-chloro-3-nitropyridine

-

Deionized water

Procedure:

-

Sodium metal (2.90 g, 126.4 mmol) is added in portions to cooled methanol (50.0 mL) under an inert atmosphere.

-

The mixture is allowed to warm to room temperature with continuous stirring until all the sodium has dissolved, forming a sodium methoxide solution.

-

This freshly prepared sodium methoxide solution is then added to a suspension of 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in methanol (100 mL) at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour, then warmed to room temperature and stirred for an additional 16 hours.

-

Upon completion, the mixture is concentrated to about 80 mL.

-

The reaction is quenched by the addition of deionized water (100 mL).

-

The resulting precipitate is collected by filtration, washed with deionized water (2 x 50 mL), and dried to afford the product.

Quantitative Data

The reaction is known for its high efficiency. The following table summarizes the typical quantitative data for this synthesis.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-chloro-3-nitropyridine | |

| Reagent | Sodium Methoxide | |

| Solvent | Methanol | |

| Reaction Temperature | 0°C to Room Temperature | |

| Reaction Time | 17-19 hours | |

| Yield | ~98% | |

| Product Molecular Formula | C₆H₅BrN₂O₃ | [5] |

| Product Molecular Weight | 233.02 g/mol | [5] |

| Product Appearance | Pale yellow solid |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 5-bromo-2-methoxy-3-nitropyridine can be visualized as follows:

Conclusion

The methoxide substitution on 5-bromo-2-chloro-3-nitropyridine is a highly regioselective and efficient reaction, proceeding through a classical SNAr mechanism. The preferential substitution at the C2 position is a direct consequence of the strong activating effect of the ortho-nitro group and the superior leaving group ability of the chloro substituent in this context. The reaction is straightforward to perform, yielding the desired product in excellent yields, making it a valuable transformation in synthetic organic chemistry. This guide provides the essential mechanistic understanding and practical protocols for researchers and professionals working in drug development and related fields.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 [sigmaaldrich.com]

5-Bromo-3-methoxy-2-nitropyridine physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-methoxy-2-nitropyridine, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for laboratory applications and synthetic strategy.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₃.[1][2][3] Its structure incorporates a bromine atom, a methoxy group, and a nitro group on the pyridine ring, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152684-26-9 | [1][2][4][5] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2][3] |

| Molecular Weight | 233.02 g/mol | [1][2][4] |

| Appearance | Solid (form not specified) | [1] |

| Melting Point | 111.5-112.0 °C | [6] |

| Boiling Point | 335 °C | [6] |

| Flash Point | 156 °C | [6] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. | [1] |

| Storage | Inert atmosphere, room temperature. | [4] |

Synthesis and Experimental Protocols

A general proposed synthesis would involve the bromination of 3-methoxy-2-nitropyridine. The starting material, 3-methoxy-2-nitropyridine, could be synthesized from 3-hydroxy-2-nitropyridine by methylation. The subsequent bromination would likely be carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Below is a generalized experimental protocol for a related compound, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of a Bromo-methoxy-nitropyridine Derivative (by analogy):

-

Preparation of the Pyridine Precursor: The appropriately substituted methoxy-nitropyridine is dissolved in a suitable solvent, such as acetic acid.

-

Bromination: A brominating agent, such as bromine in acetic acid or N-bromosuccinimide, is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its three functional groups on the pyridine ring.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine atom at the 5-position is a good leaving group and can be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of further derivatization possibilities, making it a valuable step in the synthesis of pharmaceuticals.

-

Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, aromatic nitro compounds can be energetic and should be handled with care, especially at elevated temperatures or in the presence of strong reducing agents.

Caption: Key chemical transformations of this compound.

Spectroscopic Data

While specific spectra for this compound are available from commercial suppliers, they are not publicly disseminated in the reviewed literature.[7] However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Two aromatic protons in the pyridine ring, appearing as doublets or singlets depending on coupling, and a singlet for the methoxy group protons. |

| ¹³C NMR | Six distinct carbon signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the nitro group will be significantly downfield. |

| IR | Characteristic absorption bands for the C-Br stretch, C-O-C stretch of the methoxy group, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group. Aromatic C-H and C=N/C=C stretching vibrations will also be present. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (233.02 g/mol ), with a characteristic isotopic pattern (M, M+2) due to the presence of bromine. |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Aromatic nitro compounds can be toxic and may cause irritation upon contact with skin or eyes, or upon inhalation.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. All chemical handling should be performed by trained personnel in a controlled laboratory environment.

References

- 1. 3-Bromo-4-methoxy-5-nitropyridine Manufacturer & Supplier China | CAS 23711-55-7 | High Purity Chemical | Specifications, Safety & Pricing [pipzine-chem.com]

- 2. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 7. 4-Nitropyridine (CAS 1122-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectral data for 5-Bromo-3-methoxy-2-nitropyridine (¹H NMR, ¹³C NMR, IR, Mass Spec).

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 5-Bromo-3-methoxy-2-nitropyridine. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document also includes data for the closely related isomer, 5-Bromo-2-methoxy-3-nitropyridine, where appropriate, with clear indications of this substitution. The guide is structured to present quantitative data in an accessible format, detail the experimental methodologies for spectral acquisition, and provide a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound and its isomer.

Table 1: Mass Spectrometry Data for 5-Bromo-2-methoxy-3-nitropyridine

| Parameter | Value |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Ionization Mode | ESI, positive ion mode |

| m/z | 233.0 [M+H]⁺[1] |

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

No experimental ¹H NMR data for this compound was found in the public domain at the time of this report.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this report.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

No experimental IR spectral data for this compound was found in the public domain at the time of this report.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard protocols for the analysis of solid organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[2]

The NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument.[3] For ¹H NMR, the data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is generally used.[4] ¹³C NMR spectra are commonly recorded with broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[4]

Data processing involves Fourier transformation of the raw data, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique.[5][6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.[6]

Alternatively, the Attenuated Total Reflectance (ATR) method can be used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The IR spectrum is then recorded. This method requires minimal sample preparation.[6]

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7] This stock solution is then further diluted to a final concentration of about 10 µg/mL.[7] It is crucial to ensure the sample is free of inorganic salts, which can interfere with the ionization process.[7]

The sample solution is introduced into the ESI source at a low flow rate (e.g., 1-20 µL/min).[8] A high voltage is applied to the capillary tip, which nebulizes the solution into a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte. These ions are then directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton.[9]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: Workflow for chemical compound spectral analysis.

References

- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Bromo-3-methoxy-2-nitropyridine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – December 25, 2025 – Researchers, scientists, and drug development professionals working with the novel pyridine derivative, 5-Bromo-3-methoxy-2-nitropyridine, now have a comprehensive technical guide detailing its solubility and stability in common laboratory solvents. This document addresses the critical need for foundational physicochemical data to support its application in synthetic chemistry, pharmaceutical formulation, and materials science.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the development of new chemical entities. The presence of a bromine atom, a methoxy group, and a nitro group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate. However, a thorough understanding of its solubility and stability is paramount for its effective utilization, from reaction setup and purification to formulation and storage. This guide provides a summary of available data for a closely related isomer and outlines detailed experimental protocols for determining these crucial parameters for this compound.

Physicochemical Properties

| Property | Value (for 5-Bromo-2-methoxy-3-nitropyridine) | Reference |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Form | Solid |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not currently available. However, based on the general solubility of similar pyridine derivatives, a qualitative prediction can be made. Experimental determination is strongly recommended.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Low to Insoluble | The presence of the hydrophobic pyridine ring and bromine atom is expected to limit aqueous solubility. |

| Methanol | Slightly Soluble to Soluble | The polarity of methanol and its ability to hydrogen bond may facilitate dissolution. |

| Ethanol | Slightly Soluble to Soluble | Similar to methanol, ethanol's polarity should allow for some degree of solubility. |

| Acetone | Soluble | As a polar aprotic solvent, acetone is likely to be a good solvent for this compound. |

| Dichloromethane (DCM) | Soluble | The compound's overall moderate polarity suggests good solubility in chlorinated solvents. |

| Ethyl Acetate | Soluble | This ester is a versatile solvent for a wide range of organic compounds. |

| Acetonitrile | Soluble | Its polar aprotic nature makes it a suitable solvent for many functionalized aromatic compounds. |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent and is expected to readily dissolve the compound.[2] |

| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |

| Toluene | Slightly Soluble | The aromatic nature of toluene may provide some interaction, but the compound's polarity will likely limit solubility. |

Experimental Protocols

To empower researchers to generate precise data for this compound, the following detailed experimental protocols for solubility and stability determination are provided.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[3]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, DMF, DMSO, hexane, toluene)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[3]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC or UV-Vis method to determine the concentration.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment in Solution

This protocol outlines a method to assess the stability of this compound in various solvents over time, which is crucial for understanding its shelf-life in solution and potential degradation pathways.[4][5]

Objective: To evaluate the chemical stability of this compound in solution under defined storage conditions.

Materials:

-

This compound

-

Selected solvents

-

Volumetric flasks

-

Amber vials

-

HPLC with a stability-indicating method

-

Temperature and humidity controlled chambers or ovens

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound of a known concentration in the selected solvents.

-

Storage Conditions: Aliquot the solutions into amber vials, seal them, and store them under various conditions:

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[6]

-

Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation:

-

Quantify the remaining percentage of this compound.

-

Identify and quantify any degradation products.

-

Note any changes in appearance (e.g., color change, precipitation).

-

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, particularly under harsh conditions such as strong acid or base, high temperature, or UV light exposure.

-

Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group may be susceptible to hydrolysis to form the corresponding hydroxypyridine derivative.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The bromine atom is a good leaving group and could be displaced by nucleophiles, including water or hydroxide ions, especially at elevated temperatures.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents or under certain stress conditions.

Conclusion

While quantitative data for this compound remains to be experimentally determined, this technical guide provides a solid framework for researchers to establish its solubility and stability profiles. The provided protocols are robust and can be adapted to specific laboratory conditions and analytical capabilities. A thorough understanding of these fundamental properties will undoubtedly accelerate the development and application of this promising chemical entity.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on available data for a structural isomer and general chemical principles. All experimental work should be conducted in a controlled laboratory setting by qualified personnel.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group on the Pyridine Ring of 5-Bromo-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 5-Bromo-3-methoxy-2-nitropyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and organic synthesis. Understanding the transformations of the nitro group is crucial for its strategic application in the development of novel pharmaceuticals and complex molecular architectures. This document details the principal reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to support synthetic planning.

Core Reactivity of the 2-Nitro Group

The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the C-2 position significantly influences the molecule's reactivity. This electronic pull, in conjunction with the ring nitrogen, profoundly activates the pyridine nucleus towards nucleophilic attack and defines the primary transformations of the nitro group itself. The two major pathways for the reactivity of the 2-nitro group are:

-

Reduction to an Amino Group: This is the most common and synthetically valuable transformation of the nitro group on this scaffold. The resulting 2-aminopyridine derivative is a versatile intermediate, with the amino group serving as a handle for a wide array of subsequent chemical modifications.

-

Nucleophilic Aromatic Substitution (SNAr): The 2-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution. While halogens at the C-4 or C-6 positions are typical leaving groups in such reactions, the nitro group itself can be displaced by potent nucleophiles under certain conditions.

Reduction of the 2-Nitro Group

The conversion of the 2-nitro group to a 2-amino group is a fundamental and high-yielding transformation. This reaction is critical in many synthetic routes, as it converts an electron-withdrawing group into a versatile electron-donating group. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common Reduction Methods and Quantitative Data

Several methods are effective for the reduction of aromatic nitro groups. The following table summarizes common reagents and typical yields for the reduction of nitropyridines, including data from closely related substrates.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| Hydrazine Hydrate, FeCl₃·6H₂O, Activated Carbon | 1-(tert-butoxycarbonyl)-4-(6-nitropyridin-3-yl)piperazine | 1-(tert-butoxycarbonyl)-4-(6-aminopyridin-3-yl)piperazine | up to 98% | [1] |

| SnCl₂·2H₂O in Ethanol | Aryl Nitro Compounds | Aryl Amines | 91% (General) | [2] |

| Iron (Fe) powder in Acetic Acid/Ethanol/Water | Aryl Nitro Compounds | Aryl Amines | 39-98% | [3] |

| Catalytic Hydrogenation (H₂/Pd/C) | Aromatic and Aliphatic Nitro Compounds | Primary Amines | High | [4] |

Experimental Protocols

Protocol 1: Reduction using Hydrazine Hydrate (Analogous System)

This protocol is adapted from the synthesis of an intermediate for the kinase inhibitor Pazopanib, starting from a derivative of 5-bromo-2-nitropyridine.[1]

Reaction: Reduction of a 2-nitropyridine derivative to a 2-aminopyridine derivative.

Reagents and Materials:

-

Substituted 2-nitropyridine (1.0 eq)

-

Methanol

-

Hydrazine hydrate

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Activated carbon

-

High-pressure reactor

Procedure:

-

Add the substituted 2-nitropyridine to a high-pressure reactor.

-

Add methanol as the solvent.

-

Add the reducing agent system: hydrazine hydrate, ferric chloride hexahydrate, and activated carbon.

-

Heat the reaction mixture to 80°C and stir for 14-16 hours.[1]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and activated carbon.

-

Wash the filter cake with methanol and collect the filtrate.

-

Concentrate the filtrate under vacuum.

-

The crude product can be purified by extraction and recrystallization to obtain the desired 2-aminopyridine derivative.

Protocol 2: Reduction using Stannous Chloride (General Procedure)

This protocol provides a general method for the reduction of aromatic nitro groups using tin(II) chloride, which is effective for substrates with other reducible groups.[2][3]

Reaction: Reduction of this compound to 5-Bromo-3-methoxy-2-aminopyridine.

Reagents and Materials:

-

This compound (1.0 eq)

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)[3]

-

2M Potassium hydroxide (KOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Stir the reaction mixture at room temperature. For more robust reactions, the mixture can be refluxed for 4 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and dissolve tin salts.[3]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Logical Workflow for Nitro Group Reduction

Caption: General workflow for the reduction of the 2-nitro group.

Nucleophilic Aromatic Substitution (SNAr) of the 2-Nitro Group

The 2-nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the pyridine ring. Nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.[5]

While a halogen at the C-2 or C-4 position is a more conventional leaving group, the nitro group itself can be displaced by strong nucleophiles. Research on 3,5-disubstituted pyridines has shown that a non-activated nitro group at the 3-position can be more susceptible to displacement than a halogen at the 5-position.[6] This suggests that the 2-nitro group in this compound, despite being in an activated position, could potentially serve as a leaving group in the presence of highly reactive nucleophiles.

However, it is important to note that for many 2-nitro-halopyridines, the more common SNAr pathway involves the displacement of the halide. For instance, in the synthesis of Pazopanib intermediates from 5-bromo-2-nitropyridine, the initial step is the nucleophilic displacement of the bromine atom at the C-5 position.[7]

Plausible SNAr Pathway Involving Nitro Group Displacement

The following diagram illustrates the mechanistic steps for a potential SNAr reaction where the 2-nitro group acts as the nucleofuge.

Caption: Proposed mechanism for SNAr with the nitro group as a leaving group.

Due to the high activation provided by the 2-nitro group, this reaction would likely compete with the displacement of the C-5 bromine atom. The regiochemical outcome would depend on the specific nucleophile, solvent, and reaction conditions employed. Further empirical studies are required to definitively establish the viability and efficiency of this pathway for this compound.

Conclusion

The reactivity of the nitro group on the this compound ring is dominated by two primary pathways. The most synthetically useful and well-documented reaction is its reduction to a versatile amino group, for which several high-yielding protocols exist. This transformation is a cornerstone for building molecular complexity in drug discovery programs. Secondly, the powerful electron-withdrawing nature of the 2-nitro group activates the pyridine ring for nucleophilic aromatic substitution. While it can potentially act as a leaving group for strong nucleophiles, this pathway may compete with the displacement of other substituents, such as the C-5 bromine atom. A thorough understanding of these reactive pathways is essential for any scientist or researcher utilizing this important heterocyclic building block.

References

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 5-Bromo-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxy-2-nitropyridine is a highly activated heterocyclic compound poised for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group at the 2-position, coupled with the inductive effect of the pyridine nitrogen, renders the aromatic ring susceptible to attack by a variety of nucleophiles. This technical guide provides a comprehensive overview of the SNAr reactions of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of reaction pathways. The regioselectivity of these reactions, a critical consideration for synthetic chemists, is also discussed based on established principles of SNAr on substituted pyridines. This document serves as a vital resource for researchers in medicinal chemistry and materials science employing this versatile building block.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. The reaction is particularly effective on electron-deficient aromatic rings, such as those found in nitropyridines. In the case of this compound, the pyridine ring is significantly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group ortho to the methoxy group and meta to the bromo group.

The presence of two potential leaving groups, a bromide at the 5-position and a methoxide at the 2-position, introduces the question of regioselectivity. The outcome of SNAr reactions on this substrate is governed by the relative stability of the Meisenheimer complex intermediates formed upon nucleophilic attack at the respective positions. Generally, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group, as this allows for effective delocalization of the negative charge in the intermediate.

Synthesis of this compound

The starting material, this compound, is typically synthesized from 5-Bromo-2-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide. This reaction proceeds with high efficiency, providing the desired product in excellent yield.

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide | Methanol | 0 to RT | 18 | 98 | [1] |

Experimental Protocol: Synthesis of this compound from 5-Bromo-2-chloro-3-nitropyridine[1]

-

To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0 °C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) and additional methanol (20 mL) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 18 hours.

-

The reaction mixture is concentrated under vacuum to approximately half its original volume.

-

The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution Reactions

The activated nature of the pyridine ring in this compound allows for substitution reactions with a range of nucleophiles, including amines, alkoxides, and thiols. The regioselectivity of these reactions is a key consideration. Based on the principles of SNAr on substituted pyridines, nucleophilic attack is generally favored at positions that allow for the most effective stabilization of the resulting Meisenheimer complex. In this substrate, the nitro group is ortho to the C2 position and meta to the C5 position. Therefore, attack at the C2 position, leading to the displacement of the methoxy group, is anticipated to be more favorable due to better stabilization of the negative charge by the adjacent nitro group. However, the bromo group at C5 is also activated and can be displaced under certain conditions.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a valuable transformation for the synthesis of various biologically active molecules. While specific examples for this exact substrate are not abundant in the literature, related transformations on similar nitropyridines are well-documented.

Table 2: Representative SNAr Reactions with Amine Nucleophiles on Analogous Nitropyridines

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines | - | - | - | - | 2-(Dialkylamino)-5-methyl-3-nitropyridine | Moderate |

| 2-Chloro-3,5-dinitropyridine | Amines | - | - | - | - | 2-Amino-3,5-dinitropyridine | High |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | - | Methanol | 15 | - | 2-Amino-6-methoxy-3-nitropyridine | - |

General Experimental Protocol for Amination (Hypothetical)

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3 or Et3N, 2.0-3.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for amination of this compound.

Reactions with Other Nucleophiles

While specific data is limited, it is anticipated that this compound will react with other nucleophiles such as alkoxides and thiols under SNAr conditions. The greater nucleophilicity of thiolates compared to alkoxides may allow for milder reaction conditions. The regioselectivity will likely remain in favor of substitution at the C2 position.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on polysubstituted pyridines is a well-studied area. The primary determinant of the site of nucleophilic attack is the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects.

-

Activation by the Nitro Group: The nitro group at the C2 position strongly activates the C2 and C6 positions for nucleophilic attack through resonance stabilization. It also activates the C4 position, though to a lesser extent.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Therefore, the relative bond strengths of C-Br and C-O are less critical than the stability of the intermediate.

For this compound, nucleophilic attack at C2 allows for direct delocalization of the negative charge onto the adjacent nitro group, a highly stabilizing interaction. Attack at C5 places the negative charge further from the nitro group, resulting in less effective stabilization. Consequently, substitution of the methoxy group at the C2 position is the predicted major pathway.

Caption: Regioselectivity of nucleophilic attack.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of complex substituted pyridines. Its preparation is straightforward and high-yielding. While detailed experimental data on its SNAr reactions with a wide range of nucleophiles is not extensively reported in readily accessible literature, the principles of nucleophilic aromatic substitution on activated pyridines provide a strong predictive framework for its reactivity. The C2 position is the most likely site for nucleophilic attack, leading to the displacement of the methoxy group. This technical guide serves as a foundational resource for chemists seeking to utilize this compound in their synthetic endeavors, providing both established protocols for its synthesis and a predictive model for its subsequent functionalization. Further experimental investigation into the SNAr reactions of this substrate will undoubtedly expand its utility in the development of novel pharmaceuticals and functional materials.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Nitropyridines

For Immediate Release

A comprehensive technical guide detailing the burgeoning research applications of substituted nitropyridines has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, biological evaluation, and material science applications of this versatile class of compounds, complete with detailed experimental protocols, quantitative data summaries, and novel visualizations of key biological pathways and experimental workflows.

Substituted nitropyridines are a class of heterocyclic organic compounds that have garnered significant interest across various scientific disciplines. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the chemical reactivity and physical properties of the pyridine ring, making these compounds valuable synthons and functional materials. This guide delves into the core applications of substituted nitropyridines, with a particular focus on their roles in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted nitropyridines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation.[1][2]

Kinase Inhibition:

A significant area of research involves the development of nitropyridine-based compounds as inhibitors of Janus kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and cancers.[3] For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine have been explored as potent JAK2 inhibitors. The general synthetic strategy often involves a nucleophilic substitution of the chloro group followed by further functionalization.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: Inhibitory Activity of Selected Nitropyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrido[3,4-g]quinazoline | CDK5 | 130 | [1] |

| Pyrido[3,4-g]quinazoline | CLK1 | 80 | [1] |

| Pyrido[3,4-g]quinazoline | DYRK1A | 40 | [1] |

| Pyrido[3,4-g]quinazoline | GSK3 | 250 | [1] |

| Pyrazolopyridine Derivative | CSK | <10 | [2] |

A key signaling cascade targeted by these inhibitors is the JAK-STAT pathway. Understanding this pathway is crucial for the rational design of effective kinase inhibitors.

Agrochemicals: Protecting Crops with Precision

The structural motifs found in substituted nitropyridines are also prevalent in modern agrochemicals, including herbicides and insecticides. Their efficacy stems from the ability to interact with specific biological targets in weeds and pests.

Herbicidal Activity:

Nitropyridine derivatives have been investigated for their herbicidal properties, often targeting essential plant enzymes. For example, certain compounds have shown inhibitory activity against protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Table 2: Herbicidal Activity of Selected Nitropyridine Derivatives

| Compound Structure | Target Weed | Activity Metric | Value | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | IC50 | 7.8 µM | |

| 8-chloro-3-(4-propylphenyl)-[3][4][5]triazolo[4,3-a]pyridine | Broadleaf weeds | % Inhibition at 37.5 g/ha | ~50% | |

| Pyridyloxy-substituted acetophenone oxime ether | Echinochloa crus-galli | IC50 | 3.11 µM |

The development and screening of novel herbicides involve a systematic workflow, from synthesis to biological evaluation.

References

- 1. envirolink.govt.nz [envirolink.govt.nz]

- 2. Second-harmonic generation - Wikipedia [en.wikipedia.org]

- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 4. researchgate.net [researchgate.net]

- 5. Linear- and nonlinear-optical properties of 2-cyclooctylamino-5-nitropyridine [opg.optica.org]

In-Depth Technical Guide: 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds. This compound is particularly valuable as an intermediate in the development of targeted kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, associated hazards, and its application in the synthesis of potent therapeutic agents.

Chemical and Physical Properties

5-Bromo-2-methoxy-3-nitropyridine is a solid crystalline material at room temperature, typically appearing as pale yellow to off-white crystals.[1] The presence of both electron-withdrawing (nitro group, bromine) and electron-donating (methoxy group) substituents on the pyridine ring governs its reactivity, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-3-nitropyridine

| Property | Value | Reference |

| CAS Number | 152684-30-5 | |

| Molecular Formula | C₆H₅BrN₂O₃ | [2] |

| Molecular Weight | 233.02 g/mol | [2] |

| Appearance | Pale yellow to off-white solid | [1] |

| Physical State | Solid crystalline material | [1] |

| SMILES | COc1ncc(Br)cc1--INVALID-LINK--=O | [2] |

| InChI Key | YRVHFGOAEVWBNS-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of 5-bromo-2-methoxy-3-nitropyridine is typically achieved through a multi-step process involving the nitration and subsequent bromination of a pyridine precursor. A common and efficient laboratory-scale synthesis starts from 5-bromo-2-chloro-3-nitropyridine.

Experimental Protocol: Synthesis from 5-Bromo-2-chloro-3-nitropyridine

This protocol describes the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Ice water

-

Stirring apparatus

-

Filtration equipment

-

Vacuum drying oven

Procedure:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under vacuum to approximately half its original volume.

-

Pour the concentrated reaction mixture into ice water (approximately 500 mL) to precipitate the product.

-

Collect the pale yellow solid precipitate by filtration.

-

Wash the solid with cold water and dry it under vacuum to yield the final product, 5-bromo-2-methoxy-3-nitropyridine.[3]

Yield: Approximately 98%.

Purification

For many synthetic applications, the product obtained from the above protocol is of sufficient purity. However, if higher purity is required, recrystallization from a suitable solvent such as ethanol is a common method. For pyridine derivatives, flash column chromatography can also be employed. The choice of stationary and mobile phases depends on the polarity of the impurities. A common system for pyridine derivatives is silica gel as the stationary phase with a gradient of ethyl acetate in a non-polar solvent like cyclohexane or heptane.

Application in Drug Synthesis: A Precursor to Kinase Inhibitors

The primary utility of 5-bromo-2-methoxy-3-nitropyridine in drug development is as a key intermediate for the synthesis of kinase inhibitors. The functional groups on the pyridine ring allow for sequential reactions to build more complex molecules. A typical synthetic strategy involves:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine, providing a nucleophilic site for further derivatization.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl moieties.

While a direct synthesis of a marketed drug from this exact CAS number is not publicly detailed, its close analogues are used in the synthesis of potent kinase inhibitors like Repotrectinib. The following workflow illustrates the general synthetic logic.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Mechanism of Action of Derived Kinase Inhibitors

5-Bromo-2-methoxy-3-nitropyridine itself is not biologically active but is a precursor to active pharmaceutical ingredients (APIs). A prominent example of a drug class synthesized from similar building blocks is the tyrosine kinase inhibitor, Repotrectinib (TPX-0005).

Repotrectinib is a potent inhibitor of ROS1, TRK (A, B, and C), and ALK kinases.[4] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In certain cancers, genetic alterations such as gene fusions can lead to the constitutive activation of these kinases, driving tumor growth.

Repotrectinib functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules.[5] This inhibition blocks the aberrant signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of ROS1, TRK, and ALK signaling by Repotrectinib.

Hazards and Safety Information

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Conclusion

5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its primary application in the pharmaceutical industry is in the development of potent kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthetic routes, and associated hazards is essential for its safe and effective use in research and drug development. The ability to leverage its multiple reactive sites allows for the creation of innovative therapeutics targeting key signaling pathways involved in oncogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Theoretical Insights into 5-Bromo-3-methoxy-2-nitropyridine: A Computational Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework for analyzing the molecular orbitals and electronic properties of 5-Bromo-3-methoxy-2-nitropyridine. In the absence of specific published experimental and computational data for this molecule, this document outlines established, state-of-the-art methodologies and presents illustrative data based on computational studies of analogous substituted nitropyridine systems. The aim is to furnish a robust protocol for researchers seeking to investigate this compound's potential in areas such as medicinal chemistry and materials science.

Introduction: The Significance of Molecular Orbital Analysis

This compound is a substituted pyridine derivative featuring a combination of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups. This unique electronic configuration suggests a rich chemical reactivity profile and potential for specific intermolecular interactions, making it a compound of interest for drug design and chemical synthesis.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectral properties of molecules before undertaking extensive experimental synthesis and testing.[1] Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is especially critical. The energy and spatial distribution of these orbitals provide deep insights into a molecule's reactivity, kinetic stability, and electronic transition properties.[2][3] This guide details the protocols for performing such calculations and interpreting the resultant data.

Methodologies: A Dual Approach

A complete understanding of a novel compound requires both theoretical prediction and experimental validation. This section details a robust computational protocol for molecular orbital analysis and a plausible experimental protocol for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis and Characterization

The synthesis of this compound can be approached based on established methods for similar substituted pyridines.[4][5] A potential synthetic route involves the nitration of a corresponding bromo-methoxy-pyridine precursor.

A. Synthesis of this compound (Hypothetical)

-

Precursor Preparation : Begin with a suitable commercially available precursor, such as 5-bromo-3-methoxypyridine.

-

Nitration : Dissolve the precursor (1 equivalent) in concentrated sulfuric acid at 0°C. Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

-

Reaction Monitoring : Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Purification : Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

B. Physicochemical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups, such as the C-Br, C-O, and N-O (nitro group) vibrations.

-

X-ray Crystallography : If a suitable single crystal can be obtained, this technique would provide definitive information about the molecule's three-dimensional structure and intermolecular packing in the solid state.

Computational Protocol: Density Functional Theory (DFT) Calculations

All theoretical calculations would be performed using a quantum chemical software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[1][8]

-

Structure Optimization : The initial 3D structure of this compound is built and subjected to geometry optimization. The B3LYP hybrid functional combined with a comprehensive basis set, such as 6-311+G(d,p), is recommended for achieving reliable geometric and electronic properties.[2]

-

Frequency Analysis : Vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true local energy minimum.

-

Molecular Orbital Analysis : Using the optimized geometry, a single-point energy calculation is performed to generate the molecular orbitals. Key properties are then calculated, including:

-

HOMO and LUMO energies.

-

The HOMO-LUMO energy gap (ΔE).

-

The molecular electrostatic potential (MEP) map.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Data Presentation: Illustrative Theoretical Results

The following tables summarize hypothetical quantitative data for this compound, derived from the computational protocol described above. These values are representative of what would be expected for a molecule with this substitution pattern.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

This illustrative data suggests a molecule with moderate kinetic stability. A smaller energy gap generally correlates with higher chemical reactivity.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N (Pyridine Ring) | -0.45 |

| C2 (C-NO₂) | +0.35 |

| N (Nitro Group) | +0.60 |

| O (Nitro Group) | -0.40 |

| C3 (C-OCH₃) | +0.20 |

| O (Methoxy Group) | -0.55 |

| C5 (C-Br) | +0.05 |

| Br | -0.15 |

The charges indicate significant polarization. The nitrogen of the nitro group is highly positive, making it a potential site for nucleophilic attack, while the nitro-group oxygens and the methoxy oxygen are strongly negative.

Table 3: Key Optimized Geometric Parameters (Hypothetical)

| Parameter | Value |

| C2-N (Nitro) Bond Length | 1.48 Å |

| C3-O (Methoxy) Bond Length | 1.36 Å |

| C5-Br Bond Length | 1.89 Å |

| C-N-O (Nitro) Bond Angle | 118.0° |

| C2-C3-O-C (Methoxy) Dihedral Angle | 175.5° |

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual link between molecular structure and potential function.

Conclusion

This guide outlines a comprehensive theoretical and experimental framework for the investigation of this compound. The detailed computational protocol, based on Density Functional Theory, provides a clear path to understanding the molecule's electronic structure, including its frontier molecular orbitals and charge distribution. The illustrative data and visualizations presented herein serve as a predictive foundation for future experimental work. By correlating these theoretical properties with chemical reactivity and potential intermolecular interactions, such as halogen bonding, this research can accelerate the evaluation of this compound as a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][5] Pyridine derivatives, in particular, are significant scaffolds in numerous therapeutic agents.

5-Bromo-3-methoxy-2-nitropyridine is a valuable building block for synthesizing novel substituted pyridines. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, increases the reactivity of the bromine atom towards palladium-catalyzed cross-coupling.[6][7] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The resulting 5-substituted-3-methoxy-2-nitropyridine scaffolds are versatile intermediates for developing novel therapeutic agents.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][9]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[3][8]

-